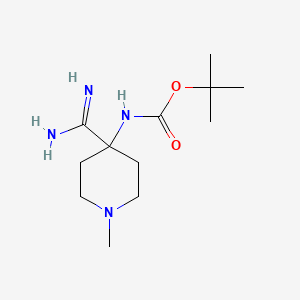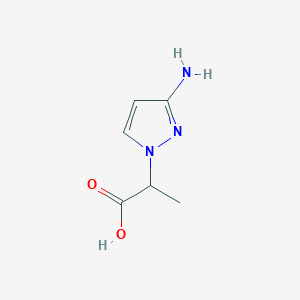
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10BrClN2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the fourth position and a methoxy group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methoxyphenyl)hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-methoxyaniline.
Diazotization: The aniline derivative is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Reduction: The diazonium salt is then reduced using stannous chloride in hydrochloric acid to yield (4-Bromo-3-methoxyphenyl)hydrazine.
Hydrochloride Formation: Finally, the hydrazine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Bromo-3-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield azo compounds or other oxidized derivatives.
Coupling Products: Biaryl compounds are formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Bromo-3-methoxyphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The bromine and methoxy substituents influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
- (4-Methoxyphenyl)hydrazine hydrochloride
- (4-Bromo-phenyl)hydrazine hydrochloride
- (3-Methoxyphenyl)hydrazine hydrochloride
Comparison:
- (4-Methoxyphenyl)hydrazine hydrochloride: Lacks the bromine substituent, which affects its reactivity and binding properties.
- (4-Bromo-phenyl)hydrazine hydrochloride: Lacks the methoxy group, leading to different electronic and steric effects.
- (3-Methoxyphenyl)hydrazine hydrochloride: The position of the methoxy group is different, influencing its chemical behavior and applications.
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride is unique due to the combined presence of both bromine and methoxy substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H10BrClN2O |
|---|---|
Molekulargewicht |
253.52 g/mol |
IUPAC-Name |
(4-bromo-3-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-7-4-5(10-9)2-3-6(7)8;/h2-4,10H,9H2,1H3;1H |
InChI-Schlüssel |
OMPWRCZLJKZHAT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NN)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)


phosphanium bromide](/img/structure/B13151309.png)

![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)
![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)




![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)
